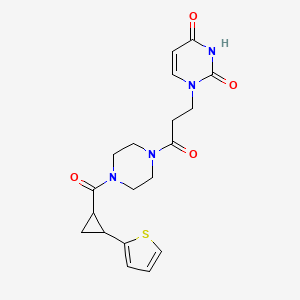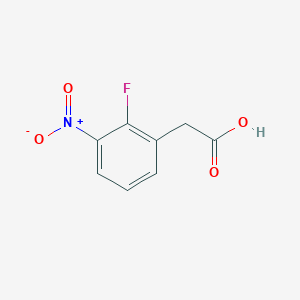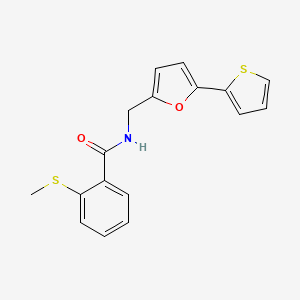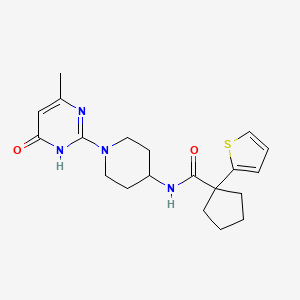![molecular formula C22H30Cl2N4O2 B2701775 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride](/img/structure/B2701775.png)
2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK 591 塩酸塩は、タンパク質アルギニンメチルトランスフェラーゼ 5 (PRMT5) の強力かつ選択的な阻害剤です。 この化合物は、体外でマントル細胞リンパ腫細胞の増殖を阻害する能力により、大きな注目を集めています 。 GSK 591 塩酸塩の化学名は、2-(シクロブチルアミノ)-N-[(2S)-3-(3,4-ジヒドロ-2(1H)-イソキノリル)-2-ヒドロキシプロピル]-4-ピリジンカルボキサミド二塩酸塩です .
科学的研究の応用
GSK 591 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PRMT5 and its effects on methylation processes.
Biology: Investigated for its role in regulating gene expression and protein function through methylation.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly mantle cell lymphoma, due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PRMT5.
作用機序
GSK 591 塩酸塩は、タンパク質のアルギニン残基のメチル化を担う酵素である PRMT5 を選択的に阻害することによってその効果を発揮します。この阻害はメチル化プロセスを阻害し、遺伝子発現とタンパク質機能の変化につながります。 この化合物は、PRMT5 の活性部位に結合し、酵素が基質と相互作用するのを妨げます .
類似の化合物との比較
GSK 591 塩酸塩は、PRMT5 阻害剤としての高い選択性と効力により、ユニークです。類似の化合物には、次のようなものがあります。
EPZ015866: 同様の作用機序を持つ別の強力な PRMT5 阻害剤。
GSK 3203591: PRMT5 に対して同等の阻害効果を持つ関連化合物。
これらの化合物と比較して、GSK 591 塩酸塩は、向上した溶解性と安定性で際立っており、研究や潜在的な治療用途のための貴重なツールとなっています .
ご質問や詳細が必要な場合は、お気軽にお問い合わせください!
生化学分析
Biochemical Properties
GSK 591 dihydrochloride plays a crucial role in biochemical reactions by inhibiting PRMT5, an enzyme responsible for the methylation of arginine residues on histones and other proteins. This inhibition affects the methylation status of various substrates, leading to alterations in gene expression. GSK 591 dihydrochloride interacts specifically with PRMT5, exhibiting high selectivity over other PRMTs and lysine methyltransferases . This selectivity is essential for its effectiveness in modulating epigenetic marks without off-target effects.
Cellular Effects
GSK 591 dihydrochloride has profound effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis, particularly in mantle cell lymphoma . The compound influences cell signaling pathways by altering the methylation status of histones, which in turn affects gene expression and cellular metabolism. For instance, GSK 591 dihydrochloride has been shown to downregulate genes involved in cell cycle progression and upregulate pro-apoptotic genes .
Molecular Mechanism
At the molecular level, GSK 591 dihydrochloride exerts its effects by binding to the active site of PRMT5, thereby preventing the enzyme from interacting with its substrates. This binding inhibits the methylation of arginine residues on target proteins, leading to changes in chromatin structure and gene expression . The inhibition of PRMT5 by GSK 591 dihydrochloride also affects the methylation of non-histone proteins, further influencing cellular functions and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK 591 dihydrochloride have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Long-term treatment with GSK 591 dihydrochloride has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Additionally, the compound’s stability and degradation profile are crucial for its effectiveness in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of GSK 591 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits PRMT5 activity without causing significant toxicity . At higher doses, GSK 591 dihydrochloride can exhibit toxic effects, including weight loss and organ toxicity in animal models . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
GSK 591 dihydrochloride is involved in metabolic pathways related to the methylation of arginine residues on proteins. It interacts with PRMT5, which catalyzes the transfer of methyl groups from S-adenosylmethionine to arginine residues . This interaction affects the overall metabolic flux and levels of methylated metabolites in cells. Additionally, GSK 591 dihydrochloride’s inhibition of PRMT5 can lead to changes in the expression of genes involved in metabolic pathways, further influencing cellular metabolism .
準備方法
GSK 591 塩酸塩の合成には、市販の出発物質から始まる複数の工程が含まれます最後の工程では、化合物の溶解性と安定性を向上させるために二塩酸塩が形成されます 。温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために最適化されます。
化学反応の分析
GSK 591 塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になる可能性があります。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
置換: この化合物は、特定の基が他の官能基に置き換えられる置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
GSK 591 塩酸塩は、次のような幅広い科学研究への応用があります。
化学: PRMT5 の阻害とそのメチル化プロセスへの影響を調べるためのツール化合物として使用されます。
生物学: メチル化を介した遺伝子発現とタンパク質機能の調節における役割が調査されています。
医学: 特にマントル細胞リンパ腫において、細胞増殖を阻害する能力により、がんの治療のための潜在的な治療薬として研究されています。
類似化合物との比較
GSK 591 dihydrochloride is unique due to its high selectivity and potency as a PRMT5 inhibitor. Similar compounds include:
EPZ015866: Another potent PRMT5 inhibitor with a similar mechanism of action.
GSK 3203591: A related compound with comparable inhibitory effects on PRMT5.
Compared to these compounds, GSK 591 dihydrochloride stands out for its enhanced solubility and stability, making it a valuable tool for research and potential therapeutic applications .
If you have any more questions or need further details, feel free to ask!
特性
IUPAC Name |
2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2.2ClH/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19;;/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28);2*1H/t20-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKUMVXFXBTOBE-FJSYBICCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2701696.png)

![1-(1-Acetyl-1,4-diazaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2701702.png)


![ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2701706.png)


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2701710.png)
![N-(4-ethylphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide](/img/structure/B2701711.png)
![Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2701713.png)
![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2701714.png)
![3-(4-bromobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701715.png)
